4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzo[1,2,5]thiadiazole moiety and a tert-butyl ester group.
Properties
IUPAC Name |
tert-butyl 4-(2,2-dioxo-1H-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-10-8-12(9-11-18)19-14-7-5-4-6-13(14)17-24(19,21)22/h4-7,12,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGPBONFZIHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473871-19-1 | |
| Record name | tert-butyl 4-(2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[1,2,5]thiadiazole core. This can be achieved through cyclization reactions involving appropriate precursors such as o-aminophenols and carbon disulfide
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: It can serve as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: Its derivatives may be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials or as a building block in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, if used as a therapeutic agent, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid: Another compound with a similar heterocyclic structure.
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: A compound with a related benzodioxin core.
Uniqueness: 4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to innovative solutions in chemistry, biology, medicine, and industry.
Biological Activity
The compound 4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule notable for its complex structure and potential biological activities. It incorporates a piperidine ring and a benzo[1,2,5]thiadiazole moiety, which are linked through a tert-butyl ester group. This unique configuration may confer various pharmacological properties, making it an interesting subject for medicinal chemistry research.
- Molecular Formula : C16H23N3O4S
- Molecular Weight : Approximately 300.35 g/mol
- Structural Features :
- Piperidine ring
- Benzo[1,2,5]thiadiazole moiety
- Tert-butyl ester enhancing solubility and stability
Synthesis
The synthesis of this compound typically involves several steps including the formation of the piperidine derivative followed by the introduction of the benzo[1,2,5]thiadiazole structure and subsequent esterification. Techniques such as multicomponent reactions are often employed to streamline the synthesis process.
Biological Activity Overview
Research indicates that compounds with structural similarities to This compound exhibit a broad range of biological activities. These activities include:
- Antitumor Activity : Compounds in this class have shown potential against various cancer cell lines.
- Antimicrobial Effects : Exhibiting antibacterial and antifungal properties.
- Anti-inflammatory Properties : Some derivatives have been investigated for their ability to reduce inflammation.
Antitumor Activity
A study exploring the antitumor properties of compounds similar to this structure found that several derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.5 | Apoptosis induction |
| Compound B | NUGC-3 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Research has shown that derivatives of this compound possess notable antimicrobial activity. For example, a series of tests indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Organism Tested | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 50 |
| Compound D | Escherichia coli | 30 |
Anti-inflammatory Effects
In vitro studies have demonstrated that certain compounds related to this structure can inhibit pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound often utilize techniques such as:
- Molecular Docking Studies : To predict binding affinities with various biological targets.
- Cell Viability Assays : To evaluate cytotoxicity against different cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
